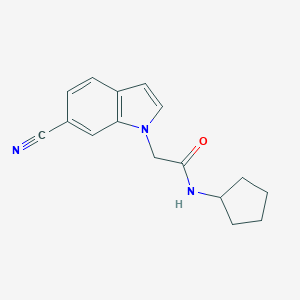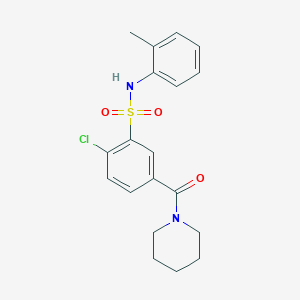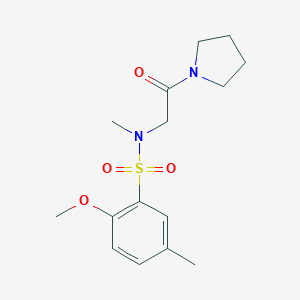![molecular formula C21H26N2O3S2 B296243 N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets the NEDD8-activating enzyme (NAE) pathway. This pathway is essential for the activation of the Cullin-RING E3 ubiquitin ligases (CRLs), which play a critical role in regulating cellular processes, including cell cycle progression, DNA replication, and DNA damage response. MLN4924 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various cancers.
Mécanisme D'action
N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide works by inhibiting the NEDD8-activating enzyme (NAE) pathway, which is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the degradation of various proteins in the cell, including tumor suppressors and cell cycle regulators. N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide inhibits the activation of CRLs, leading to the accumulation of these proteins and ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor angiogenesis, leading to decreased tumor growth and metastasis. In addition, N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide is its selectivity for the NEDD8-activating enzyme (NAE) pathway, which reduces the risk of off-target effects. N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has also been shown to have a favorable toxicity profile in preclinical studies. However, one limitation of N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide is its poor solubility, which can limit its use in certain experimental settings.
Orientations Futures
For research on N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling, and the development of combination therapies. In addition, further studies are needed to elucidate the mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide and to identify potential resistance mechanisms.
Méthodes De Synthèse
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide involves several steps, including the reaction of 4-(1-azepanylsulfonyl)aniline with 2-bromo-1-(phenylsulfanyl)propane, followed by the addition of tert-butyl carbamate and deprotection to yield the final product. The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide has been shown to inhibit tumor angiogenesis, which is critical for tumor growth and metastasis.
Propriétés
Formule moléculaire |
C21H26N2O3S2 |
|---|---|
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenylsulfanylpropanamide |
InChI |
InChI=1S/C21H26N2O3S2/c1-17(27-19-9-5-4-6-10-19)21(24)22-18-11-13-20(14-12-18)28(25,26)23-15-7-2-3-8-16-23/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,22,24) |
Clé InChI |
SVYMQLCULWTRKT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)SC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)

amino]acetamide](/img/structure/B296166.png)
amino]acetamide](/img/structure/B296167.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)
![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B296176.png)
amino]acetamide](/img/structure/B296177.png)

amino]acetamide](/img/structure/B296180.png)
amino]acetamide](/img/structure/B296181.png)